molecular formula C4H9ClF3NO B1613611 O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride CAS No. 676525-70-5

O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride

Cat. No.: B1613611
CAS No.: 676525-70-5
M. Wt: 179.57 g/mol
InChI Key: URZPCIQCWJFPDF-UHFFFAOYSA-N
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Description

O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C4H9ClF3NO It is known for its unique structure, which includes a trifluorobutyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride typically involves the reaction of 4,4,4-trifluorobutylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluorobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The trifluorobutyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The hydroxylamine moiety can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

  • O-(4,4,4-Trifluoromethyl)hydroxylamine hydrochloride
  • O-(4,4,4-Trifluoroethyl)hydroxylamine hydrochloride
  • O-(4,4,4-Trifluoropropyl)hydroxylamine hydrochloride

Comparison: Compared to these similar compounds, O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride has a longer carbon chain, which can influence its chemical reactivity and physical properties. The trifluorobutyl group provides a balance between hydrophobicity and steric effects, making it a versatile reagent in various chemical and biological applications.

Properties

IUPAC Name

O-(4,4,4-trifluorobutyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)2-1-3-9-8;/h1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZPCIQCWJFPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630582
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676525-70-5
Record name O-(4,4,4-Trifluorobutyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 3
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(4,4,4-Trifluorobutyl)hydroxylamine hydrochloride

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